2-Amino-4,6-dipropyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
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Overview
Description
2-Amino-4,6-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
The synthesis of 2-Amino-4,6-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the cyclization of 2-aminopyridines with nitriles in the presence of a heterogeneous catalyst like CuOx-ZnO/Al2O3-TiO2 . Industrial production methods often utilize these synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Amino-4,6-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Amino-4,6-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways. It has been shown to interact with key proteins such as ATF4 and NF-kB, leading to reduced expression of stress markers and inflammatory cytokines . This inhibition helps protect neuronal cells from damage and inflammation, contributing to its neuroprotective effects .
Comparison with Similar Compounds
2-Amino-4,6-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one can be compared with other triazolopyrimidine derivatives such as:
2-Amino-5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine: Known for its antiviral and anticancer activities.
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Exhibits neuroprotective activities and high selectivity for 5-HT1A receptors.
5-Methyl-N,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: Used in the synthesis of various heterocyclic compounds and materials.
Properties
CAS No. |
27276-73-9 |
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Molecular Formula |
C11H17N5O |
Molecular Weight |
235.29 g/mol |
IUPAC Name |
2-amino-4,6-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C11H17N5O/c1-3-5-8-7-16-11(13-10(12)14-16)15(6-4-2)9(8)17/h7H,3-6H2,1-2H3,(H2,12,14) |
InChI Key |
LOOHCHSAHWOXSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN2C(=NC(=N2)N)N(C1=O)CCC |
Origin of Product |
United States |
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